molecular formula C20H13N3O3S B2423753 4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-73-6

4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2423753
CAS RN: 865287-73-6
M. Wt: 375.4
InChI Key: XBPLYDUIMZFAKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Anticancer Applications

A series of compounds structurally related to 4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide, indicating their potential as novel anticancer agents (Ravinaik, B., et al., 2021).

Anti-inflammatory and Antioxidant Properties

Novel benzophenone appended oxadiazole derivatives related to 4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and found to exhibit significant anti-inflammatory activity by stabilizing human red blood cells in vitro. In vivo and in-silico studies further revealed their ability to inhibit key inflammatory enzymes, suggesting their potential for treating inflammation-mediated disorders (Puttaswamy, N., et al., 2018).

Chemoselective Synthesis Applications

Research into the N-benzoylation of aminophenols has shown that benzoylisothiocyanates can be used in a chemoselective manner to produce N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This indicates a potential application in the chemoselective synthesis of biologically active compounds (Singh, T., et al., 2017).

Molecular Structure Analysis

The crystal structure analysis of a compound closely related to 4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide has provided insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in solid state and could inform the design of materials and drugs with desired properties (Sharma, P., et al., 2016).

Nematocidal Activity

Derivatives of 1,2,4-oxadiazole, including structures related to 4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, have shown promising nematocidal activity against Bursaphelenchus xylophilus. This opens new avenues for the development of effective nematicides for agricultural use (Liu, D., et al., 2022).

Mechanism of Action

The mechanism of action of “4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is not mentioned in the available resources .

properties

IUPAC Name

4-benzoyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-17(13-5-2-1-3-6-13)14-8-10-15(11-9-14)18(25)21-20-23-22-19(26-20)16-7-4-12-27-16/h1-12H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPLYDUIMZFAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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